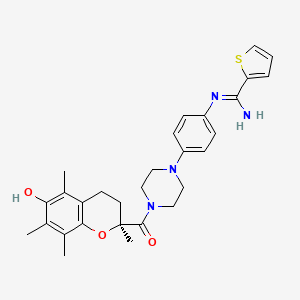

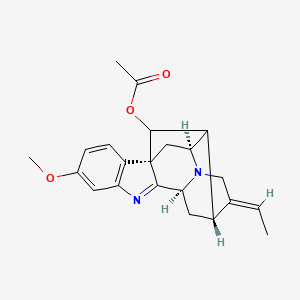

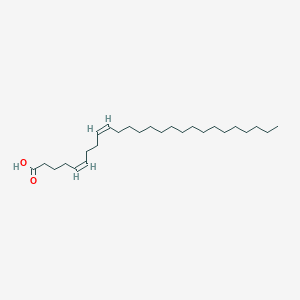

![molecular formula C40H68N2O8 B1234406 (2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide](/img/structure/B1234406.png)

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide

Übersicht

Beschreibung

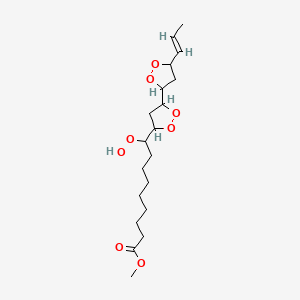

Bistramid A ist ein marines Naturprodukt, das ursprünglich aus der Ascidie Lissoclinum bistratum isoliert wurde. Es ist bekannt für seine starken zytotoxischen Eigenschaften, was es zu einem interessanten Gegenstand in der Krebsforschung macht. Die Verbindung hat eine komplexe Struktur mit einem Spiroacetal-Bestandteil und mehreren Stereozentren, die zu seiner biologischen Aktivität beitragen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bistramid A ist aufgrund seiner komplizierten Struktur eine Herausforderung. Es wurden mehrere Synthesewege entwickelt, die oft mehrere Schritte umfassen, um den Spiroacetal-Kern und die verschiedenen Stereozentren aufzubauen. Zu den Schritten gehören typischerweise Aldolreaktionen, Spiroacetalisation und stereoselektive Reduktionen. Ein bemerkenswerter synthetischer Ansatz beinhaltet die Verwendung einer chiralen Hilfsgruppe zur Steuerung der Stereochemie während der Bildung des Spiroacetals .

Industrielle Produktionsmethoden

Die industrielle Produktion von Bistramid A ist aufgrund seiner komplexen Struktur und der Schwierigkeit seiner Synthese nicht üblich. Der größte Teil der in der Forschung verwendeten Verbindung wird durch Laborsynthese gewonnen, anstatt durch großtechnische industrielle Produktion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bistramide A is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multiple steps to construct the spiroacetal core and the various stereocenters. Key steps typically include aldol reactions, spiroacetalization, and stereoselective reductions. One notable synthetic approach involves the use of a chiral auxiliary to control the stereochemistry during the formation of the spiroacetal .

Industrial Production Methods

Industrial production of Bistramide A is not common due to its complex structure and the difficulty of its synthesis. Most of the compound used in research is obtained through laboratory synthesis rather than large-scale industrial production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bistramid A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb von Bistramid A zu modifizieren, wodurch seine Aktivität möglicherweise verändert wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Bistramid A verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Bistramid A gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Analoga erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Bistramid A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der komplexen Synthese von Naturprodukten und die Entwicklung neuer synthetischer Methoden.

Wirkmechanismus

Bistramid A entfaltet seine Wirkung hauptsächlich durch Bindung an Aktin, ein Schlüsselprotein, das an dem Zytoskelett von Zellen beteiligt ist. Diese Bindung hemmt die Aktinpolymerisation und trennt bestehende Aktinfilamente, was das Zytoskelett stört und zum Zelltod führt. Zu den molekularen Zielen gehören die Aktinmonomere, und die beteiligten Signalwege stehen in Zusammenhang mit der Zytoskelettdynamik und der Zellmotilität .

Wirkmechanismus

Bistramide A exerts its effects primarily by binding to actin, a key protein involved in the cytoskeleton of cells. This binding inhibits actin polymerization and severs existing actin filaments, disrupting the cytoskeleton and leading to cell death. The molecular targets include the actin monomers, and the pathways involved are related to cytoskeletal dynamics and cell motility .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Jasplakinolid: Ein weiteres marines Naturprodukt, das ebenfalls Aktin anvisiert, aber Aktinfilamente stabilisiert, anstatt sie zu trennen.

Latrunculin A: Bindet an Aktinmonomere und verhindert die Polymerisation, ähnlich wie Bistramid A.

Cytochalasin D: Hemmt die Aktinpolymerisation durch Bindung an die spitz zulaufenden Enden von Aktinfilamenten.

Einzigartigkeit von Bistramid A

Bistramid A ist einzigartig in seiner zweifachen Wirkung, die Polymerisation zu hemmen und Aktinfilamente zu trennen, was es von anderen Aktin-gerichteten Verbindungen unterscheidet. Dieser duale Mechanismus trägt zu seiner starken Zytotoxizität bei und macht es zu einem wertvollen Werkzeug bei der Untersuchung der Aktin-Dynamik und der Entwicklung von Antitumortherapien .

Eigenschaften

Molekularformel |

C40H68N2O8 |

|---|---|

Molekulargewicht |

705 g/mol |

IUPAC-Name |

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |

InChI |

InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33-,34+,35-,36+,37-,40-/m0/s1 |

InChI-Schlüssel |

HXZRMADPDYFMEB-CPBPHPDTSA-N |

SMILES |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |

Isomerische SMILES |

C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |

Kanonische SMILES |

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |

Synonyme |

istramide A bistratene A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1234327.png)

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)

![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)

![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)